3-(4-Methylphenoxy)azetidine hydrochloride
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Overview
Description
3-(4-Methylphenoxy)azetidine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO . It is a pale yellow solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique structure, which includes an azetidine ring substituted with a 4-methylphenoxy group. The presence of the azetidine ring imparts significant ring strain, making it a subject of interest in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)azetidine hydrochloride typically involves the reaction of 4-methylphenol with azetidine under specific conditions. The reaction is often catalyzed by a base and may require a solvent such as dichloromethane. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: 3-(4-Methylphenoxy)azetidine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying the behavior of azetidine-containing molecules in biological systems .
Medicine: The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-methylphenoxy group allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- 3-(3-Methylphenoxy)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 4-(4-Chloro-3-methylphenoxy)benzonitrile
Comparison: Compared to its analogs, 3-(4-Methylphenoxy)azetidine hydrochloride is unique due to the specific positioning of the methyl group on the phenoxy ring. This structural difference can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(4-methylphenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMMABPUAJJWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696401 |
Source
|
Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-90-3 |
Source
|
Record name | Azetidine, 3-(4-methylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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